

Application Note & Protocol: Synthesis of Dimethyl Adipate-d4

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Compound of Interest

Compound Name: Dimethyl adipate-d4

Cat. No.: B3044210

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Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, serving as internal standards for quantitative analysis, tracers for metabolic studies, and probes for mechanistic investigations. **Dimethyl adipate-d4**, a deuterated analog of dimethyl adipate, is a valuable building block and internal standard in various chemical and biomedical research applications. This document provides a detailed protocol for the synthesis of **dimethyl adipate-d4** via the esterification of adipic acid-d4. For the purpose of this protocol, we will describe the synthesis starting from the commercially available adipic acid-d10, which will yield dimethyl adipate with a deuterated backbone (dimethyl adipate-d8), a common and useful isotopologue. The principles of this synthesis are directly applicable to adipic acid with d4 labeling at specific positions, should that starting material be available.

The synthesis is based on the well-established Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. In this protocol, adipic acid-d10 is esterified with methanol using sulfuric acid as the catalyst to produce dimethyl adipate-d8.

Materials and Methods

Materials

- Adipic acid-d10 (98 atom % D)

- Methanol (anhydrous, $\geq 99.8\%$)
- Sulfuric acid (concentrated, 95-98%)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Dichloromethane (DCM)
- Deuterated chloroform (CDCl_3) for NMR analysis

Equipment

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- NMR spectrometer
- Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocol

1. Reaction Setup:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid- d_{10} (5.0 g, 32.0 mmol).

- To the flask, add anhydrous methanol (50 mL, 1.24 mol).
- Stir the mixture until the adipic acid-d10 is partially dissolved.
- Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

2. Reaction:

- Attach a reflux condenser to the round-bottom flask.
- Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
- Maintain the reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Isolation:

- Allow the reaction mixture to cool to room temperature.
- Concentrate the mixture using a rotary evaporator to remove the excess methanol.
- Dissolve the residue in dichloromethane (50 mL).
- Transfer the solution to a separatory funnel.
- Wash the organic layer sequentially with:
 - Deionized water (2 x 30 mL)
 - Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid.
Caution: CO₂ evolution may cause pressure buildup.
 - Brine (1 x 30 mL)
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and collect the filtrate.

- Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude dimethyl adipate-d8 as a colorless oil.

4. Purification:

- The crude product can be further purified by vacuum distillation if necessary, although for many applications as an internal standard, the crude product after work-up may be of sufficient purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of dimethyl adipate-d8.

Parameter	Value
Starting Material	Adipic acid-d10
Molecular Weight of Starting Material	156.20 g/mol
Product	Dimethyl adipate-d8
Molecular Weight of Product	182.24 g/mol
Theoretical Yield	5.83 g
Actual Yield (Typical)	4.96 g
Percent Yield (Typical)	85%
Isotopic Purity (from starting material)	≥98 atom % D
Chemical Purity (by GC-MS)	>98%

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 6H, -OCH₃). The signals for the methylene protons at δ 2.35 and δ 1.67 in non-deuterated dimethyl adipate will be absent.

¹³C NMR (100 MHz, CDCl₃): δ 173.8 (C=O), 51.5 (-OCH₃). The signals for the deuterated methylene carbons will appear as multiplets due to C-D coupling and will be significantly

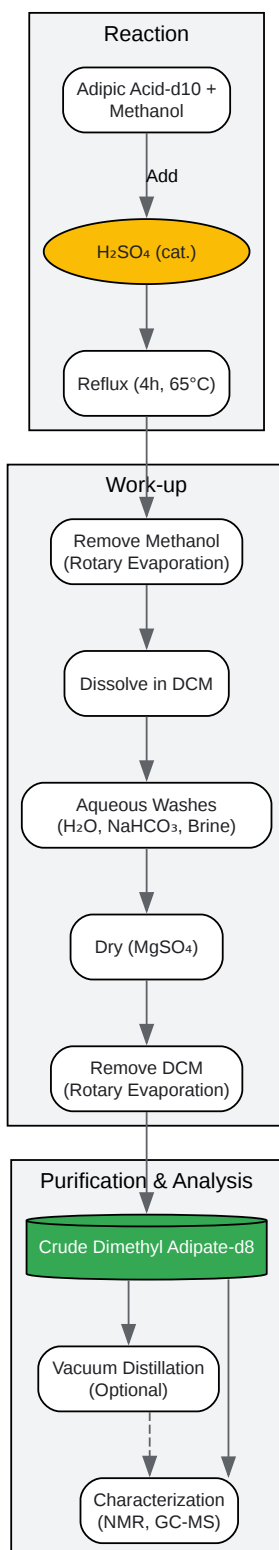
broader and less intense than their protonated counterparts.

Mass Spectrometry (EI): m/z (relative intensity) = 182 (M^+), 151 ($[M-OCH_3]^+$), 119 ($[M-CO_2CH_3]^+$).

Visualizations

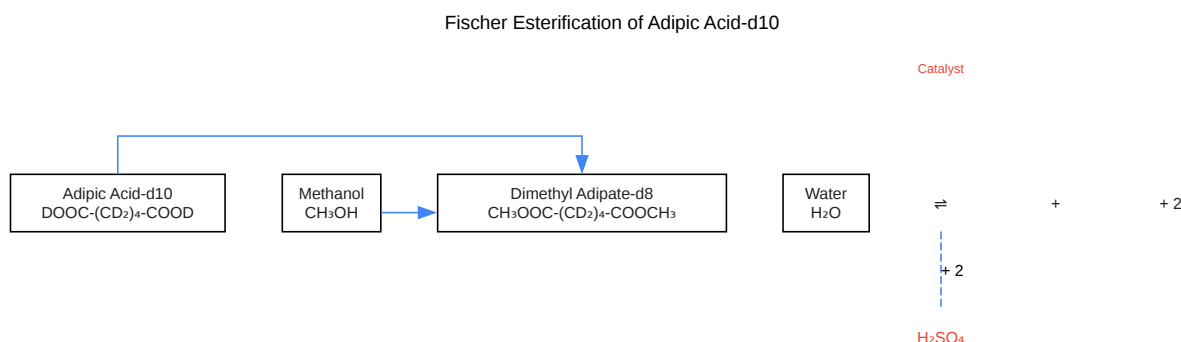
Synthesis Workflow

Synthesis of Dimethyl Adipate-d8 Workflow

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Caption: Workflow for the synthesis of dimethyl adipate-d8.

Reaction Pathway



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Caption: Reaction scheme for the synthesis of dimethyl adipate-d8.

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